molecular formula C22H20O4 B1504492 4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde CAS No. 64621-41-6

4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde

Cat. No.: B1504492
CAS No.: 64621-41-6
M. Wt: 348.4 g/mol
InChI Key: IEOOVSVRNWUATL-UHFFFAOYSA-N
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Description

4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde is a complex organic compound characterized by its unique structure, which includes a cyclohexadiene ring with two aldehyde groups and two methoxy groups attached to the benzene rings. This compound is of interest in various scientific research applications due to its potential reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde typically involves the following steps:

  • Formation of the Cyclohexadiene Core: The cyclohexadiene core can be synthesized through a Diels-Alder reaction, where a conjugated diene reacts with an alkene to form the cyclohexene ring.

  • Introduction of Aldehyde Groups: The aldehyde groups can be introduced through oxidation reactions, such as the use of chromyl chloride (CrO2Cl2) or other oxidizing agents.

  • Attachment of Methoxy Groups: The methoxy groups can be introduced through a nucleophilic substitution reaction, where a methoxide ion (CH3O-) replaces a leaving group on the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde can undergo various types of reactions, including:

  • Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, and other strong oxidizing agents.

  • Reduction: NaBH4, lithium aluminum hydride (LiAlH4), and other reducing agents.

  • Substitution: Various nucleophiles and leaving groups, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

  • Industry: Use in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may bind to specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione: Similar structure but lacks the aldehyde groups.

  • 4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzonitrile: Similar core structure but with nitrile groups instead of aldehyde groups.

Properties

IUPAC Name

4-[5-(4-formylphenoxy)-5,6-dimethylcyclohexa-1,3-dien-1-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-16-21(25-19-9-5-17(14-23)6-10-19)4-3-13-22(16,2)26-20-11-7-18(15-24)8-12-20/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOOVSVRNWUATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC=CC1(C)OC2=CC=C(C=C2)C=O)OC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697576
Record name 4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64621-41-6
Record name 4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde
Reactant of Route 2
4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde
Reactant of Route 3
4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde
Reactant of Route 4
4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde
Reactant of Route 5
Reactant of Route 5
4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde
Reactant of Route 6
Reactant of Route 6
4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde

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